molecular formula C26H19N3O4 B12494143 2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole

2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole

Cat. No.: B12494143
M. Wt: 437.4 g/mol
InChI Key: BCHOALXHRBJPED-UHFFFAOYSA-N
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Description

2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an imidazole ring, and various substituents, including methoxy, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the furan and imidazole rings. The reaction conditions often include the use of palladium catalysts, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and bases like potassium carbonate in solvents such as ethylene glycol dimethyl ether and ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole is unique due to its combination of a furan ring, an imidazole ring, and multiple substituents

Properties

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

2-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C26H19N3O4/c1-32-19-12-13-20(21(16-19)29(30)31)22-14-15-23(33-22)26-27-24(17-8-4-2-5-9-17)25(28-26)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,28)

InChI Key

BCHOALXHRBJPED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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